Aloenin

Catalog No.
S518071
CAS No.
38412-46-3
M.F
C19H22O10
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloenin

CAS Number

38412-46-3

Product Name

Aloenin

IUPAC Name

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one

Molecular Formula

C19H22O10

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1

InChI Key

KFJNVVJUICKJEQ-LQDZTQBFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aloenin;

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

The exact mass of the compound Aloenin is 410.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloenin (CAS 38412-46-3) is a highly purified polyketide synthase-derived phenyl pyrone glucoside (specifically a 2-pyrone derivative) predominantly isolated from Aloe arborescens. Unlike the more commonly procured anthrone glycosides (such as aloin), aloenin offers a distinct phytochemical baseline characterized by high solubility in polar organic solvents (DMSO, methanol) and exceptional stability under simulated gastrointestinal conditions . In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for chemotaxonomic profiling, as well as a bioactive probe for metabolic enzyme inhibition and targeted anti-inflammatory pathway screening [1].

Buyers frequently default to Aloin (barbaloin) or crude Aloe extracts as representative compounds for Aloe-derived biological assays. However, this generic substitution introduces severe experimental confounding. Aloin is an anthrone C-glucoside that acts as a potent cathartic and exhibits strong antimicrobial activity against intestinal commensal bacteria, significantly decreasing butyrate production and altering microbiome homeostasis [1]. Furthermore, aloin is highly susceptible to bacterial metabolism, degrading into the cytotoxic aglycone aloe-emodin during intestinal transit. In contrast, Aloenin is a pyrone glucoside that lacks these severe cathartic and microbiome-disrupting effects, and it remains structurally intact during gastrointestinal digestion [2]. Substituting Aloenin with Aloin therefore invalidates pharmacokinetic models, metabolic inhibition assays, and non-cathartic gastrointestinal research by introducing off-target cytotoxicity and compound degradation.

Superior Gastrointestinal Stability for Pharmacokinetic Modeling

In in vitro simulated gastrointestinal digestion models coupled with Caco-2 cells, the structural stability of Aloe-derived glycosides varies drastically. Aloenin demonstrates near-complete metabolic stability, being entirely recovered after passing through simulated oral, gastric, and intestinal phases. In direct contrast, the benchmark comparator Aloin suffers significant degradation, with 50% to 76% of the compound lost or metabolized into aloe-emodin during the intestinal phase [1].

Evidence DimensionCompound recovery rate post-simulated gastrointestinal digestion
Target Compound Data~100% recovery (entirely stable)
Comparator Or BaselineAloin (50% - 76% loss during intestinal phase)
Quantified DifferenceAloenin exhibits >50% greater structural survivability in GI models compared to aloin.
ConditionsIn vitro simulated gastrointestinal digestion model (oral, gastric, and intestinal phases).

Procuring Aloenin ensures reliable, reproducible dosing in oral bioavailability and formulation studies without the confounding variable of rapid intestinal degradation.

Differentiated Pathway Specificity in Mast Cell Degranulation

Aloenin and Barbaloin (Aloin) exhibit fundamentally different mechanisms of action in anti-inflammatory models. When tested against rat peritoneal mast cells, Aloenin successfully inhibits histamine release triggered by both Ca2+-independent (Compound 48/80) and Ca2+-dependent (Con A + Phosphatidylserine) inducers. Conversely, the benchmark Barbaloin completely fails to inhibit Ca2+-dependent histamine release, showing 0% inhibition even at elevated concentrations of 3 mM[1].

Evidence DimensionInhibition of Ca2+-dependent mast cell histamine release (Con A + PS inducer)
Target Compound DataActive inhibition observed across multiple concentrations
Comparator Or BaselineBarbaloin / Aloin (0% inhibition at 3 mM)
Quantified DifferenceAloenin provides active Ca2+-dependent pathway inhibition, whereas the in-class benchmark provides none.
ConditionsRat peritoneal mast cells stimulated with Concanavalin A + Phosphatidylserine.

Researchers targeting calcium-dependent inflammatory pathways must select Aloenin, as the standard aloin benchmark is completely inactive in this specific mechanistic model.

Quantifiable Inhibition of Metabolic Enzymes (Pancreatic Lipase)

Beyond its gastrointestinal and immunological profile, Aloenin serves as a precise, quantifiable inhibitor in metabolic screening assays. Specifically, Aloenin demonstrates targeted inhibition of pancreatic lipase with an established IC50 of 14.95 µg/mL [1]. This provides a reliable, non-cytotoxic polyketide baseline for evaluating lipid metabolism modulators, distinguishing it from anthraquinone derivatives which often introduce broad cellular toxicity in enzymatic assays.

Evidence DimensionInhibition of pancreatic lipase (IC50)
Target Compound Data14.95 µg/mL
Comparator Or BaselineAnthraquinone benchmarks (often excluded due to off-target cytotoxicity/interference)
Quantified DifferenceProvides a stable, specific IC50 of 14.95 µg/mL for lipase inhibition without anthraquinone-associated toxicity.
ConditionsIn vitro pancreatic lipase inhibition assay.

Aloenin provides a highly specific, standardized reference material for procurement in lipid metabolism and anti-obesity drug discovery pipelines.

Analytical Reference for Chemotaxonomic Profiling and Quality Control

Because Aloenin is a major pyrone specific to certain species like Aloe arborescens (and largely absent in others), it is an essential procurement item for HPLC and LC-MS/MS quality control workflows. It allows industrial buyers and regulatory labs to accurately authenticate Aloe raw materials, quantify pyrone-to-anthrone ratios, and detect adulteration in commercial extracts [1].

Oral Formulation and Bioaccessibility Studies

Driven by its near 100% recovery rate in simulated gastrointestinal digestion (unlike the rapidly degrading aloin), Aloenin is the optimal reference compound for studying the bioaccessibility of plant-derived polyketides. It is highly suited for Caco-2 cell permeability assays and the development of advanced oral delivery systems where compound stability is a critical prerequisite [2].

Mechanistic Screening in Calcium-Dependent Inflammatory Models

Due to its unique ability to inhibit Ca2+-dependent mast cell degranulation—a pathway where standard anthrones completely fail—Aloenin is the required compound for specialized immunological research. It is ideal for in vitro screening assays targeting specific histamine release pathways without triggering the broad cytotoxicity associated with crude extracts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

410.12129689 Da

Monoisotopic Mass

410.12129689 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AN96CW6CSU

Other CAS

38412-46-3

Wikipedia

Aloenin

Dates

Last modified: 08-15-2023
1: Lucini L, Pellizzoni M, Pellegrino R, Molinari GP, Colla G. Phytochemical constituents and in vitro radical scavenging activity of different Aloe species. Food Chem. 2015 Mar 1;170:501-7. doi: 10.1016/j.foodchem.2014.08.034. Epub 2014 Aug 27. PubMed PMID: 25306376.
2: Zhong JS, Wan JZ, Ding WJ, Wu XF, Xie ZY. One-step separation and purification of two chromones and one pyrone from Aloe barbadensis Miller: a comparison between reversed-phase flash chromatography and high-speed counter current chromatography. Phytochem Anal. 2014 May-Jun;25(3):282-8. doi: 10.1002/pca.2504. Epub 2014 Feb 5. PubMed PMID: 24497404.
3: Zhong J, Huang Y, Ding W, Wu X, Wan J, Luo H. Chemical constituents of Aloe barbadensis Miller and their inhibitory effects on phosphodiesterase-4D. Fitoterapia. 2013 Dec;91:159-165. doi: 10.1016/j.fitote.2013.08.027. Epub 2013 Sep 9. PubMed PMID: 24028970.
4: Wu XF, Wan JZ, Luo BJ, Yang MR, Ding WJ, Zhong JS. [A novel naphthalene derivative from Aloe barbadensis]. Yao Xue Xue Bao. 2013 May;48(5):723-7. Chinese. PubMed PMID: 23888696.
5: Abd-Alla HI, Abu-Gabal NS, Hassan AZ, El-Safty MM, Shalaby NM. Antiviral activity of Aloe hijazensis against some haemagglutinating viruses infection and its phytoconstituents. Arch Pharm Res. 2012 Aug;35(8):1347-54. doi: 10.1007/s12272-012-0804-5. Epub 2012 Sep 1. PubMed PMID: 22941477.
6: Abd-Alla HI, Shaaban M, Shaaban KA, Abu-Gabal NS, Shalaby NM, Laatsch H. New bioactive compounds from Aloe hijazensis. Nat Prod Res. 2009;23(11):1035-49. doi: 10.1080/14786410802242851. PubMed PMID: 19521919.
7: Mizuuchi Y, Shi SP, Wanibuchi K, Kojima A, Morita H, Noguchi H, Abe I. Novel type III polyketide synthases from Aloe arborescens. FEBS J. 2009 Apr;276(8):2391-401. PubMed PMID: 19348024.
8: Yokohira M, Matsuda Y, Suzuki S, Hosokawa K, Yamakawa K, Hashimoto N, Saoo K, Nabae K, Doi Y, Kuno T, Imaida K. Equivocal colonic carcinogenicity of Aloe arborescens Miller var. natalensis berger at high-dose level in a Wistar Hannover rat 2-y study. J Food Sci. 2009 Mar;74(2):T24-30. doi: 10.1111/j.1750-3841.2009.01070.x. PubMed PMID: 19323775.
9: Gutterman Y, Chauser-Volfson E. The content of secondary phenol metabolites in pruned leaves of Aloe arborescens, a comparison between two methods: leaf exudates and leaf water extract. J Nat Med. 2008 Oct;62(4):430-5. doi: 10.1007/s11418-008-0252-1. Epub 2008 May 10. PubMed PMID: 18470597.
10: Gao B, Yao CS, Zhou JY, Chen RY, Fang WS. [Active constituents from Aloe arborescens as BACE inhibitors]. Yao Xue Xue Bao. 2006 Oct;41(10):1000-3. Chinese. PubMed PMID: 17184120.
11: Beppu H, Shimpo K, Chihara T, Kaneko T, Tamai I, Yamaji S, Ozaki S, Kuzuya H, Sonoda S. Antidiabetic effects of dietary administration of Aloe arborescens Miller components on multiple low-dose streptozotocin-induced diabetes in mice: investigation on hypoglycemic action and systemic absorption dynamics of aloe components. J Ethnopharmacol. 2006 Feb 20;103(3):468-77. Epub 2006 Jan 6. PubMed PMID: 16406411.
12: Jin GZ, Quan HJ, Koyanagi J, Takeuchi K, Miura Y, Komada F, Saito S. 4'-O-Alkyaloenin derivatives and their sulfates directed toward overcoming multidrug resistance in tumor cells. Cancer Lett. 2005 Jan 31;218(1):15-20. PubMed PMID: 15639336.
13: Durì L, Morelli CF, Crippa S, Speranza G. 6-Phenylpyrones and 5-methylchromones from Kenya aloe. Fitoterapia. 2004 Jul;75(5):520-2. PubMed PMID: 15261393.
14: Kodym A, Marcinkowski A, Kukuła H. Technology of eye drops containing aloe (Aloe arborescens Mill.--Liliaceae) and eye drops containing both aloe and neomycin sulphate. Acta Pol Pharm. 2003 Jan-Feb;60(1):31-9. PubMed PMID: 12848365.
15: Rebecca W, Kayser O, Hagels H, Zessin KH, Madundo M, Gamba N. The phytochemical profile and identification of main phenolic compounds from the leaf exudate of Aloe secundiflora by high-performance liquid chromatography-mass spectroscopy. Phytochem Anal. 2003 Mar-Apr;14(2):83-6. PubMed PMID: 12693631.
16: Shen Z, Li J, Hu Z. [Distribution of anthraquinones in leaves of two Aloe species and their defence strategy]. Ying Yong Sheng Tai Xue Bao. 2002 Nov;13(11):1381-4. Chinese. PubMed PMID: 12624988.
17: Kodym A, Bujak T. Physicochemical and microbiological properties as well as stability of ointments containing aloe extract (Aloe arborescens Mill.) or aloe extract associated to neomycin sulphate. Pharmazie. 2002 Dec;57(12):834-7. PubMed PMID: 12561247.
18: Kodym A, Grześkowiak E, Partyka D, Marcinkowski A, Kaczyńska-Dyba E. Biopharmaceutical assessment of eye drops containing aloe (Aloe arborescens Mill.) and neomycin sulphate. Acta Pol Pharm. 2002 May-Jun;59(3):181-6. PubMed PMID: 12230244.
19: Shimpo K, Ida C, Chihara T, Beppu H, Kaneko T, Kuzuya H. Aloe arborescens extract inhibits TPA-induced ear oedema, putrescine increase and tumour promotion in mouse skin. Phytother Res. 2002 Aug;16(5):491-3. PubMed PMID: 12203274.
20: Kuzuya H, Tamai I, Beppu H, Shimpo K, Chihara T. Determination of aloenin, barbaloin and isobarbaloin in aloe species by micellar electrokinetic chromatography. J Chromatogr B Biomed Sci Appl. 2001 Mar 5;752(1):91-7. PubMed PMID: 11254203.

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